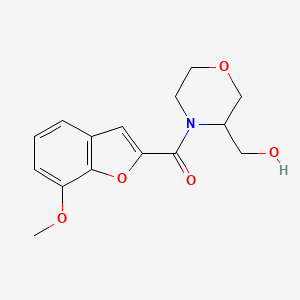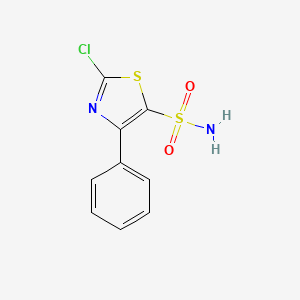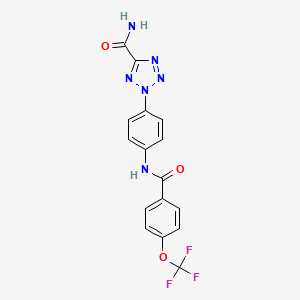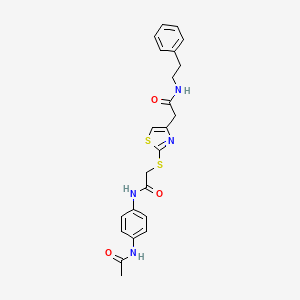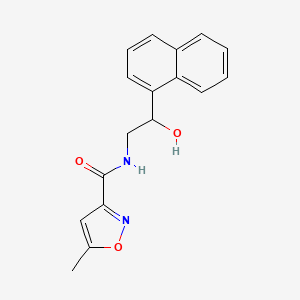![molecular formula C7H10O2 B2805890 6-Oxaspiro[3.4]octan-5-one CAS No. 84565-26-4](/img/structure/B2805890.png)
6-Oxaspiro[3.4]octan-5-one
Vue d'ensemble
Description
6-Oxaspiro[3.4]octan-5-one is a chemical compound with the CAS Number: 84565-26-4 . It has a molecular weight of 126.16 and its IUPAC name is 6-oxaspiro[3.4]octan-5-one . It is usually in a liquid form .
Molecular Structure Analysis
The InChI code for 6-Oxaspiro[3.4]octan-5-one is 1S/C7H10O2/c8-6-7(2-1-3-7)4-5-9-6/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-Oxaspiro[3.4]octan-5-one has a molecular weight of 126.16 . It is a liquid at room temperature . The compound’s InChI Code is 1S/C7H10O2/c8-6-7(2-1-3-7)4-5-9-6/h1-5H2 , which provides information about its molecular structure.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Conformational Studies : 6-Oxaspiro[3.4]octan-5-one derivatives, including 5-oxa-2,6-diazaspiro[3.4]octan-1-one, have been synthesized through [3+2] cycloaddition of methylenelactams with nitrones. These compounds show different envelope conformations, affecting the orientation of substituents, which is crucial for their chemical properties and potential applications (Chiaroni et al., 2000).
NMR Analysis : Detailed structural and conformational analyses of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been conducted using NMR spectroscopy. This analysis is significant for understanding the steric and electronic effects influencing these compounds (Montalvo-González & Ariza-Castolo, 2012).
Biological Activity and Applications
Epoxide Hydrolase Reactivity : The reactivity of yeast epoxide hydrolase towards various 1-oxaspiro[2.5]octane epimers has been studied. This research is crucial for understanding the enzymatic detoxification of spiroepoxides, which are prevalent in many biologically active compounds (Weijers et al., 2007).
Living Polymerization : The polymerization of 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one has been explored, revealing living characteristics. This study contributes to the development of novel polymeric materials with potential applications in various industries (Kubo et al., 1999).
Chemical Reactivity and Synthesis
Novel Cyclization Methods : Gold-catalyzed double cyclization of 1,5-enynes has been used to create heterobicyclic systems, including oxaspiro compounds. This method is significant for the efficient and diastereospecific synthesis of complex molecular structures (Zhang & Kozmin, 2005).
Reactions with Nucleophiles : Studies on the reaction of 1-oxaspiro[2.5]octa-5,7-dien-4-ones with various nucleophiles have been conducted. This research provides insights into the substitution and rearrangement reactions, which are fundamental to organic synthesis (Cacioli & Reiss, 1984).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-oxaspiro[3.4]octan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-7(2-1-3-7)4-5-9-6/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXISTVVYIIGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxaspiro[3.4]octan-5-one | |
CAS RN |
84565-26-4 | |
| Record name | 6-oxaspiro[3.4]octan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2805807.png)
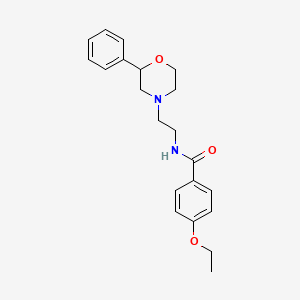
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2805809.png)
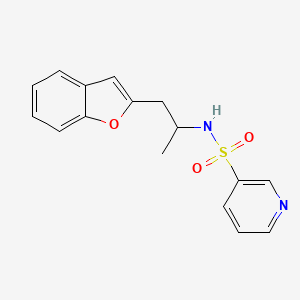
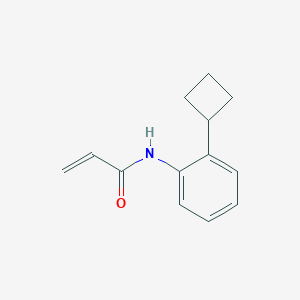
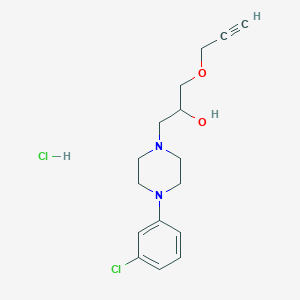
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2805813.png)
![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2805814.png)
